molecular formula C22H23BrN4O B2875745 Azepan-1-yl(4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone CAS No. 1251617-01-2

Azepan-1-yl(4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

Cat. No. B2875745
CAS RN: 1251617-01-2
M. Wt: 439.357
InChI Key: XJEJCHUBUIHITI-UHFFFAOYSA-N
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Description

The compound “Azepan-1-yl(4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also has a naphthyridine group, which is a nitrogen-containing heterocyclic aromatic compound, similar to quinoline .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane ring, naphthyridine group, and bromophenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The presence of the bromine atom could make it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

Azepan-1-yl derivatives, such as the one , are often explored within the realm of chemical synthesis and heterocyclic chemistry due to their potential pharmacological activities. For instance, azepine isomers like AM-2233 have been identified in unregulated drug products, showcasing the relevance of such compounds in forensic toxicology and the importance of analytical techniques for their identification (Nakajima et al., 2012). Moreover, the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol showcases the utility of azepane-related compounds in producing heterocyclic structures with potential applications in medicinal chemistry (Reddy et al., 2012).

Anticancer Activity

Compounds structurally related to azepan-1-yl derivatives have shown promising results in cancer research. For example, a novel naphthyridine derivative demonstrated significant anticancer activity in human melanoma A375 cells, inducing both necroptosis at low concentrations and apoptosis at high concentrations. This highlights the potential of such compounds for therapeutic applications in cancer treatment (Kong et al., 2018).

Material Science and Polymer Research

Naphthalene-ring containing diamine derivatives, which share structural features with azepan-1-yl compounds, have been utilized in the synthesis of thermally stable polyamides. This indicates the relevance of such compounds in the development of new materials with enhanced durability and performance characteristics (Mehdipour‐Ataei et al., 2005).

Enzyme Inhibition and Antioxidant Properties

Research on bromophenol derivatives, which are structurally akin to the compound , has shown significant inhibitory activity against carbonic anhydrase enzymes. This suggests potential applications in the treatment of conditions where enzyme regulation is therapeutic (Akbaba et al., 2013). Additionally, the synthesis and evaluation of bromophenol derivatives for their antioxidant properties indicate the potential of azepan-1-yl related compounds in combating oxidative stress and related diseases (Balaydın et al., 2010).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use as a pharmaceutical compound, studying its reactivity with other substances, and exploring its physical properties .

properties

IUPAC Name

azepan-1-yl-[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O/c1-15-6-11-18-20(26-17-9-7-16(23)8-10-17)19(14-24-21(18)25-15)22(28)27-12-4-2-3-5-13-27/h6-11,14H,2-5,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEJCHUBUIHITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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